o-Chlorobenzylmalononitrile
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Overview
Description
o-Chlorobenzylmalononitrile: is a chemical compound with the formula C₁₀H₅ClN₂ . . This compound is a white crystalline powder at room temperature and has a pepper-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Chlorobenzylmalononitrile is synthesized through a condensation reaction between o-chlorobenzaldehyde and malononitrile in the presence of a base such as diethylamine . The reaction typically proceeds as follows:
o-chlorobenzaldehyde+malononitrilediethylaminethis compound
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is scaled up to meet demand. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: o-Chlorobenzylmalononitrile undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of mineral acids, the cyano group can be hydrolyzed to produce benzoic acid.
Oxidation: When heated to decomposition, it emits toxic fumes of nitrogen oxides and hydrogen cyanide.
Substitution: The compound can react with bases to produce hydrogen cyanide.
Common Reagents and Conditions:
Hydrolysis: Mineral acids such as hydrochloric acid.
Oxidation: High temperatures.
Substitution: Strong bases.
Major Products:
Hydrolysis: Benzoic acid.
Oxidation: Nitrogen oxides and hydrogen cyanide.
Substitution: Hydrogen cyanide.
Scientific Research Applications
Chemistry: o-Chlorobenzylmalononitrile is used in research to study the properties and reactions of cyanocarbons. It is also used as a precursor in the synthesis of other chemical compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of tear gas on the human body. It helps in understanding the mechanisms of irritation and inflammation caused by tear gases .
Industry: The compound is primarily used in the production of CS gas for riot control. Its effectiveness as a lachrymatory agent makes it valuable for law enforcement and military applications .
Mechanism of Action
o-Chlorobenzylmalononitrile exerts its effects by irritating the mucous membranes of the eyes, nose, mouth, and respiratory tract. Upon exposure, it causes a burning sensation and tearing of the eyes, leading to temporary blindness and difficulty breathing . The compound interacts with sensory neurons, triggering pain and inflammation pathways .
Comparison with Similar Compounds
- 2-Chlorobenzalmalononitrile
- 2-(3-Chlorobenzylidene)malononitrile
- 5-Chloro-2-quinolinecarbonitrile
- 6-Chloro-2-quinolinecarbonitrile
- 7-Chloro-2-quinolinecarbonitrile
Uniqueness: o-Chlorobenzylmalononitrile is unique due to its high effectiveness as a lachrymatory agent. Compared to other similar compounds, it has a lower threshold for irritation, making it more potent in smaller quantities .
Properties
CAS No. |
40915-55-7 |
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Molecular Formula |
C10H7ClN2 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8H,5H2 |
InChI Key |
YETVIAIVJSRDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C#N)C#N)Cl |
Origin of Product |
United States |
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